![molecular formula C15H19N3O B6577679 3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1209688-42-5](/img/structure/B6577679.png)

3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

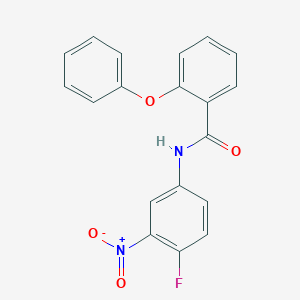

This compound belongs to the class of organic compounds known as phenylpyrazoles . It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester to provide the (S) absolute configuration for the major product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Applications De Recherche Scientifique

Biological Activity and Enzyme Inhibition

DMPPB and its derivatives have been investigated for their biological activity. Notably, they were screened against human recombinant alkaline phosphatase enzymes, including:

Antileishmanial and Antimalarial Potential

Inspired by the pharmacological profiles of DMPPB and related compounds, researchers have synthesized hydrazine-coupled pyrazole derivatives. These derivatives incorporate different moieties to enhance solubility and interactions with biological macromolecules. Investigations into their antileishmanial and antimalarial effects have been promising .

Anti-Tubercular Activity

Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives. Among these, compounds 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Mécanisme D'action

Target of Action

Similar compounds have been found to have high affinity for αvβ6 integrin .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially affecting the function of the target proteins .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to its target proteins .

Pharmacokinetics

A similar compound was found to have a long dissociation half-life (7 h), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Based on its potential target, it could influence cellular processes related to the function of αvβ6 integrin .

Action Environment

Factors such as ph and temperature could potentially affect the compound’s stability and action .

Propriétés

IUPAC Name |

3,3-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-15(2,3)10-14(19)17-12-6-4-11(5-7-12)13-8-9-16-18-13/h4-9H,10H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGMBIJJZXGZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)

![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)

![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)

![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)

![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)